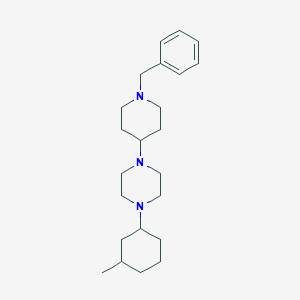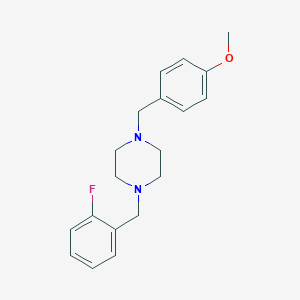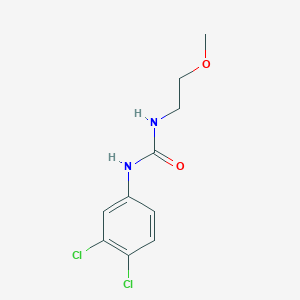
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a methylcyclohexyl group attached to a piperazine ring. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 4-(3-methylcyclohexyl)piperazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperidine
- 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)pyrazine
- 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)pyrrolidine
Uniqueness
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dual piperidine and piperazine rings, along with the benzyl and methylcyclohexyl groups, contribute to its versatility and potential for diverse applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H37N3 |
|---|---|
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)26-16-14-25(15-17-26)22-10-12-24(13-11-22)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
InChI-Schlüssel |
DHEKVTKMUGDXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881126.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10881147.png)
![7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881152.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10881153.png)

![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881156.png)

![N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine](/img/structure/B10881177.png)
![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)

![1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10881221.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)
